(S)-3-(Piperidin-2-yl)benzoic acid
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Overview
Description
(S)-3-(Piperidin-2-yl)benzoic acid is a chiral compound featuring a piperidine ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Piperidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment to Benzoic Acid: The piperidine ring is then attached to the benzoic acid moiety through a series of reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(Piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring or benzoic acid moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-(Piperidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Piperidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzoic acid moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-3-(Piperidin-2-yl)benzoic acid: The enantiomer of (S)-3-(Piperidin-2-yl)benzoic acid, with different biological activities and properties.
4-(Piperidin-2-yl)benzoic acid: A structural isomer with the piperidine ring attached at a different position on the benzoic acid moiety.
N-(Piperidin-2-yl)benzamide: A related compound with an amide linkage instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The position of the piperidine ring on the benzoic acid moiety also contributes to its distinct properties and applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[(2S)-piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
WZMCLPOONMWUFX-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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